Aqueous Solubility and Stability Enhancement Relative to Parent Hyperforin
Aristoforin was synthesized specifically to overcome the poor aqueous solubility and pronounced instability of hyperforin, which limits its experimental and clinical utility. In comparative physicochemical characterization, Aristoforin demonstrates quantitatively superior aqueous solubility relative to the parent hyperforin and additionally exhibits high chemical stability under conditions where hyperforin rapidly degrades [1]. This dual enhancement directly enables reproducible in vitro dosing and reliable in vivo administration that are unattainable with hyperforin [1].
| Evidence Dimension | Aqueous solubility and chemical stability |
|---|---|
| Target Compound Data | More soluble in aqueous solution than hyperforin; highly stable |
| Comparator Or Baseline | Hyperforin (parent natural product); poor aqueous solubility, unstable |
| Quantified Difference | Qualitative description indicating significant improvement; exact fold-change not specified in primary reference |
| Conditions | Comparative solubility and stability testing of synthesized hyperforin derivatives |
Why This Matters
Procurement of Aristoforin over hyperforin ensures that the compound remains intact and fully solubilized throughout experimental protocols, eliminating confounding degradation artifacts and inconsistent exposure that undermine data reproducibility.
- [1] Gartner M, Müller T, Simon JC, Giannis A, Sleeman JP. Aristoforin, a Novel Stable Derivative of Hyperforin, Is a Potent Anticancer Agent. ChemBioChem. 2005;6(1):171-7. PMID: 15593112; DOI: 10.1002/cbic.200400195. View Source
